molecular formula C8H15NO2 B13334052 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane

8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane

Katalognummer: B13334052
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: UTLVKPJGFWRXNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-2,6-dioxa-9-azaspiro[45]decane is a chemical compound with the molecular formula C8H15NO2 It is characterized by its spiro structure, which includes a nitrogen atom and two oxygen atoms within its ring system

Vorbereitungsmethoden

The synthesis of 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires anhydrous magnesium sulfate as a drying agent and involves the separation of aqueous and organic layers . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Analyse Chemischer Reaktionen

8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .

Wissenschaftliche Forschungsanwendungen

8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals and bioactive compounds. Additionally, its unique structure makes it a valuable compound for studying spirocyclic systems and their properties .

Wirkmechanismus

The mechanism of action of 8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules. These interactions can influence cellular processes, such as enzyme activity and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane can be compared with other similar compounds, such as 1,4-Dioxa-8-azaspiro[4.5]decane and 7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane. While these compounds share structural similarities, this compound is unique due to its specific substitution pattern and the presence of a methyl group at the 8-position

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

8-methyl-2,6-dioxa-9-azaspiro[4.5]decane

InChI

InChI=1S/C8H15NO2/c1-7-4-11-8(5-9-7)2-3-10-6-8/h7,9H,2-6H2,1H3

InChI-Schlüssel

UTLVKPJGFWRXNX-UHFFFAOYSA-N

Kanonische SMILES

CC1COC2(CCOC2)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.